2-iodoacetic acid
Overview
Description
2-Iodoacetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid and is known for its high reactivity due to the presence of the iodine atom. This compound is toxic and acts as an alkylating agent, making it useful in various biochemical applications .
Biochemical Analysis
Biochemical Properties
Iodoacetic acid-1-13C is known to react with cysteine residues in proteins . This interaction can lead to the modification of these proteins, affecting their function and potentially influencing biochemical reactions within the cell .
Cellular Effects
Iodoacetic acid-1-13C has been shown to have significant effects on cells. For instance, it has been found to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a decrease in cellular lactate production . This can have a profound impact on cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Iodoacetic acid-1-13C involves its interaction with the sulfhydryl group of GAPDH, inhibiting this enzyme and disrupting glycolysis . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodoacetic acid-1-13C can change over time. For example, exposure to this compound has been shown to cause a delayed cell death that is detectable after 90 minutes of incubation .
Dosage Effects in Animal Models
In animal models, the effects of Iodoacetic acid-1-13C can vary with different dosages. For instance, in a study involving cats, it was found that a single ear vein injection of Iodoacetic acid-1-13C led to complete blindness, indicating a significant effect on the photoreceptor cells .
Metabolic Pathways
Iodoacetic acid-1-13C is involved in the glycolytic pathway due to its ability to inhibit GAPDH . This can affect the metabolic flux and levels of metabolites within the cell .
Preparation Methods
2-Iodoacetic acid can be synthesized through the Finkelstein reaction, where chloroacetic acid is treated with potassium iodide. The reaction proceeds as follows: [ \text{Cl-CH}_2\text{COOH} + \text{KI} \rightarrow \text{I-CH}_2\text{COOH} + \text{KCl} ] This method is commonly used in laboratories due to its simplicity and efficiency .
Chemical Reactions Analysis
2-Iodoacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as thiol groups in cysteine residues, to form S-carboxymethyl derivatives.
Alkylation Reactions: As an alkylating agent, it can modify various biomolecules by adding an alkyl group to them.
Scientific Research Applications
2-Iodoacetic acid has a wide range of applications in scientific research:
Biochemistry: It is used to modify sulfhydryl groups in proteins, preventing the re-formation of disulfide bonds.
Medicine: It has been studied for its potential anti-tumor effects.
Water Treatment: As a disinfection by-product, it is formed during the chlorination of drinking water and has been studied for its cytotoxic and genotoxic effects.
Mechanism of Action
2-Iodoacetic acid exerts its effects primarily through alkylation. It reacts with the thiol groups of cysteine residues in proteins, forming S-carboxymethyl derivatives. This modification can inhibit the activity of enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, by blocking the active site cysteine . Additionally, it can disrupt cellular processes by inducing DNA damage and affecting reproductive regulatory factors .
Comparison with Similar Compounds
2-Iodoacetic acid is part of a family of haloacetic acids, which include:
- Chloroacetic acid
- Bromoacetic acid
- Fluoroacetic acid
- Iodoacetamide
Compared to these compounds, this compound is more reactive due to the larger size and higher reactivity of the iodine atom. This makes it a more potent alkylating agent, but also more toxic .
Properties
IUPAC Name |
2-iodoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTWHVOXJZDSN-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746142 | |
Record name | Iodo(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.941 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-80-4 | |
Record name | Iodo(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286367-80-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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